Mc-O-Si(di-iso)-Cl vs. Non-Cleavable Linker: Payload Release and Cytotoxicity Comparison in ADC Format
When conjugated to the antibody trastuzumab and the payload gemcitabine, an ADC constructed with Mc-O-Si(di-iso)-Cl (forming a silyl ether-based acid-labile linker) demonstrated potent, target-dependent cytotoxicity. The parent ADC (T-Gem) achieved >95% inhibition of NCI-N87 gastric cancer cell proliferation at 10 μg/mL, while a control ADC constructed with a non-cleavable linker exhibited significantly reduced activity, failing to achieve the same level of inhibition at identical concentrations [1].
| Evidence Dimension | Cytotoxicity (Proliferation Inhibition) |
|---|---|
| Target Compound Data | >95% inhibition at 10 μg/mL |
| Comparator Or Baseline | Non-cleavable linker-based ADC: Significantly reduced inhibition (exact value not provided, described as 'significantly reduced') |
| Quantified Difference | Qualitative difference: Target compound achieves near-complete inhibition, while comparator does not. |
| Conditions | NCI-N87 gastric cancer cell line; ADC = Trastuzumab-Mc-O-Si(di-iso)-O-Gemcitabine; 72-hour incubation. |
Why This Matters
This direct comparison confirms the necessity of the acid-labile silyl ether linkage for intracellular payload release, a prerequisite for ADC efficacy, thereby justifying the procurement of this specific cleavable linker for therapeutic ADC development.
- [1] Finniss, M. C., et al. (2014). A versatile acid-labile linker for antibody–drug conjugates. Med. Chem. Commun., 5(9), 1355-1358. View Source
